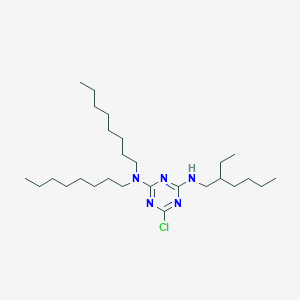
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylhexyl, and dioctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-1,3,5-triazine with 2-ethylhexylamine and dioctylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO~4~) or reducing agents like sodium borohydride (NaBH~4~) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazines, while hydrolysis can lead to the formation of triazine derivatives with different functional groups.
Scientific Research Applications
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro and alkyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dipropyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of long alkyl chains enhances its lipophilicity, making it more suitable for certain applications compared to its analogues.
Properties
CAS No. |
870485-50-0 |
|---|---|
Molecular Formula |
C27H52ClN5 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
6-chloro-4-N-(2-ethylhexyl)-2-N,2-N-dioctyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H52ClN5/c1-5-9-12-14-16-18-21-33(22-19-17-15-13-10-6-2)27-31-25(28)30-26(32-27)29-23-24(8-4)20-11-7-3/h24H,5-23H2,1-4H3,(H,29,30,31,32) |
InChI Key |
BMUKJYHXFMAHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)NCC(CC)CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


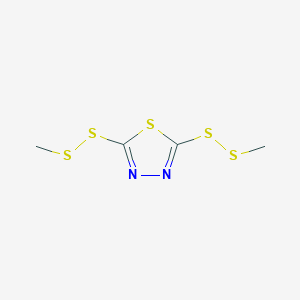

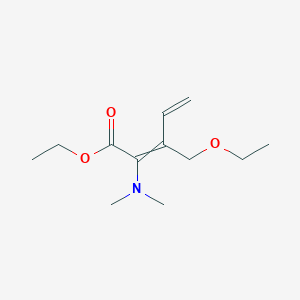
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)

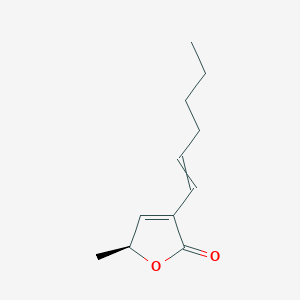

![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
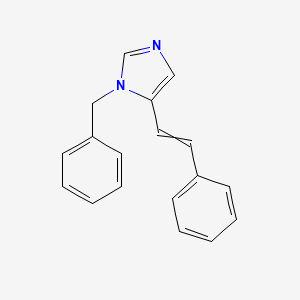
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
